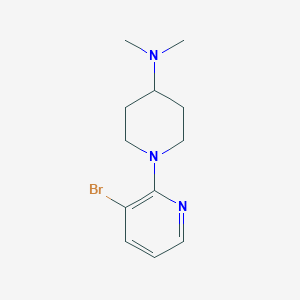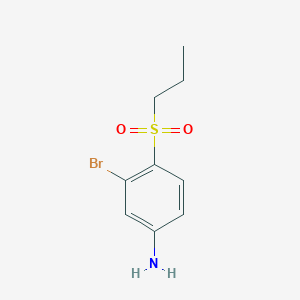
3-Bromo-4-(propane-1-sulfonyl)aniline
Overview
Description
3-Bromo-4-(propane-1-sulfonyl)aniline: is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a bromine atom at the third position, a propane-1-sulfonyl group at the fourth position, and an aniline group on a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-(propane-1-sulfonyl)aniline typically involves a multi-step process:
Nitration: The starting material, such as bromobenzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Sulfonylation: The amine group is sulfonylated using propane-1-sulfonyl chloride under basic conditions to yield the final product.
Industrial Production Methods: Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles through reactions such as the Suzuki-Miyaura coupling.
Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Electrophilic Aromatic Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the benzene ring.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts and boron reagents are commonly used.
Reduction: Hydrogen gas or metal hydrides can be used for the reduction of nitro groups.
Sulfonylation: Propane-1-sulfonyl chloride and a base such as triethylamine are used for sulfonylation reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted anilines can be obtained.
Oxidation Products: Sulfoxides and sulfones can be formed from the oxidation of the sulfonyl group.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology and Medicine:
Pharmaceuticals: Potential use in the development of drugs due to its structural features.
Biological Studies: Used in studies to understand the interaction of sulfonyl-containing compounds with biological systems.
Industry:
Material Science: Utilized in the synthesis of materials with specific properties.
Chemical Manufacturing: Employed in the production of various chemicals and intermediates.
Mechanism of Action
The mechanism of action of 3-Bromo-4-(propane-1-sulfonyl)aniline involves its interaction with molecular targets through its functional groups. The aniline group can form hydrogen bonds and participate in π-π interactions, while the sulfonyl group can engage in electrostatic interactions. These interactions can influence the compound’s reactivity and binding affinity in various chemical and biological processes .
Comparison with Similar Compounds
3-Bromo-4-(propane-1-sulfinyl)aniline: Similar structure but with a sulfinyl group instead of a sulfonyl group.
4-Bromo-3-(propane-1-sulfonyl)aniline: Positional isomer with different substitution pattern on the benzene ring.
Uniqueness: The presence of both bromine and sulfonyl groups provides versatility in chemical transformations and interactions .
Properties
IUPAC Name |
3-bromo-4-propylsulfonylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2S/c1-2-5-14(12,13)9-4-3-7(11)6-8(9)10/h3-4,6H,2,5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGSPVTNYWKNUFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)C1=C(C=C(C=C1)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



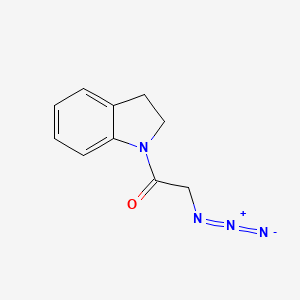
![N-[(3-bromophenyl)methyl]-N-methyloxan-4-amine](/img/structure/B1398934.png)
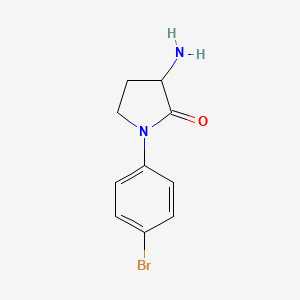
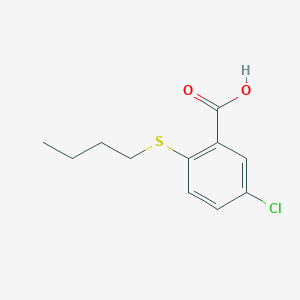
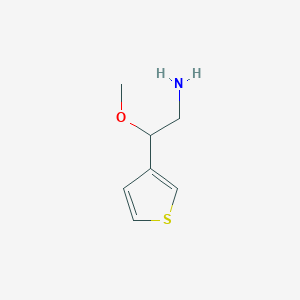

![2-[(4-Iodophenoxy)methyl]pyrrolidine](/img/structure/B1398940.png)
